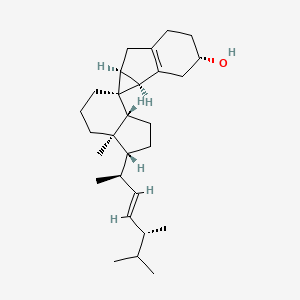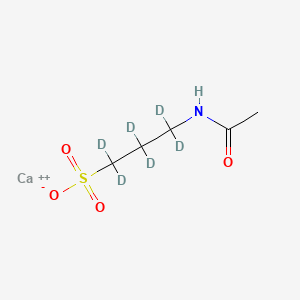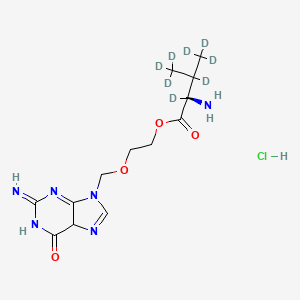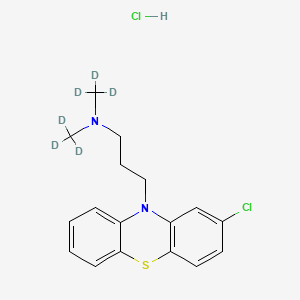
Lovastatin-d3 Hydroxy Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .
Synthesis Analysis
Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis
The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis
Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis
Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .Aplicaciones Científicas De Investigación
1. Application in X-Adrenoleukodystrophy
Lovastatin, as an inhibitor of 3‐hydroxy‐3‐methyl‐glutaryl‐coenzyme A (HMG‐CoA) reductase, alongside sodium phenylacetate, has been found effective in normalizing the accumulation of saturated very long chain fatty acids (VLCFA) in cultured skin fibroblasts of X‐adrenoleukodystrophy (X‐ALD). This suggests potential therapeutic applications for X‐ALD treatment (Singh, Pahan, & Khan, 1998).
2. Impact on Coenzyme Q Levels
Lovastatin has been studied for its effect on coenzyme Q levels. It inhibits the enzyme required for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a precursor for both cholesterol and coenzyme Q synthesis. This suggests its influence on cellular CoQ levels, which has implications for treatments involving lovastatin (Willis et al., 1990).
3. Anti-Tumor Properties
Research indicates that lovastatin has antitumor properties, particularly in inhibiting the growth and metastasis of mammary carcinoma cells. This is associated with its role in inhibiting the mevalonate pathway of cholesterol synthesis, pointing towards potential clinical applications in cancer treatment (Alonso et al., 1998).
4. Antimicrobial Effects
Lovastatin has been observed to influence a broad array of pathogenic microorganisms, including reducing the growth of protozoan parasites and affecting the sterol pathway in microorganisms like Candida albicans. This extends its potential applications to antimicrobial treatments (Pradines et al., 2007).
5. Pharmacokinetics and Metabolism
Studies on lovastatin's metabolism reveal its conversion to the β-hydroxy acid form in vivo, which is pharmacologically active. Understanding its metabolic pathways and quantification in human plasma is essential for optimizing therapeutic efficacy and safety (Ju et al., 2015).
6. Interaction with Cell Membranes
Research indicates that lovastatin interacts with cell membranes, affecting membrane-associated proteins and enzymes. This can have significant implications for its pharmacological properties, especially in the context of cholesterol and lipid metabolism (Shurshalova et al., 2020).
7. Biosynthesis Inhibition in Bacterial Bioluminescence
Lovastatin has been studied for its inhibitory effects on bacterial bioluminescence, specifically its impact on bacterial luciferase. This research could lead to new insights into bacterial metabolism and potential antibacterial applications (Baranova, Krĕier, & Egorov, 1995).
Safety And Hazards
Propiedades
Número CAS |
1217528-38-5 |
|---|---|
Nombre del producto |
Lovastatin-d3 Hydroxy Acid Sodium Salt |
Fórmula molecular |
C24H34O6D3Na |
Peso molecular |
447.56 |
Apariencia |
White to Off-White Solid |
melting_point |
179-188°C (dec.) |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
119410-08-1 (unlabelled) |
Sinónimos |
Lovastatin-d3 Sodium Salt; MB 530B-d3 |
Etiqueta |
Lovastatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














